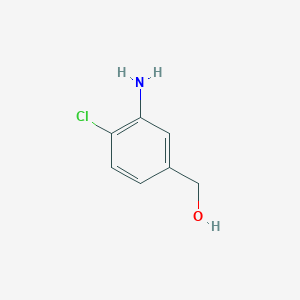

(3-Amino-4-chlorophenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-amino-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGOGOLMEYUITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545570 | |

| Record name | (3-Amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104317-94-4 | |

| Record name | (3-Amino-4-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-4-chlorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization Strategies of 3 Amino 4 Chlorophenyl Methanol

Reactions at the Amino Group

The amino group in (3-Amino-4-chlorophenyl)methanol is a primary aromatic amine, which exhibits characteristic nucleophilicity and can undergo a variety of chemical reactions. These reactions are fundamental to the construction of more complex molecules, including amides, sulfonamides, substituted amines, imines, and various heterocyclic systems.

Acylation Reactions for Amide and Sulfonamide Formation

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a common strategy for introducing acyl groups and constructing amide bonds, which are prevalent in many biologically active molecules and materials. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides. Sulfonamides are an important class of compounds with a wide range of applications, notably in pharmaceuticals. The formation of sulfonamides from primary amines is a robust and widely used transformation. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Class |

|---|---|---|

| This compound | Acyl Chloride/Anhydride | N-(4-chloro-3-(hydroxymethyl)phenyl)acetamide |

| This compound | Sulfonyl Chloride | N-(4-chloro-3-(hydroxymethyl)phenyl)sulfonamide |

Alkylation Reactions for Substituted Amine Synthesis

The direct alkylation of primary aromatic amines with alkyl halides can be challenging due to the potential for overalkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org This often results in a mixture of products. libretexts.org

To achieve selective mono-alkylation and synthesize secondary amines, alternative strategies are often employed. One such method is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach offers greater control and higher yields of the mono-alkylated product. Another approach involves the use of ammonia (B1221849) surrogates, such as N-aminopyridinium salts, which can undergo alkylation and subsequent transformation to yield secondary amines without overalkylation. nih.gov

Table 2: Strategies for Substituted Amine Synthesis

| Reaction Type | Reagents | Product Class | Notes |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide | Mixture of primary, secondary, tertiary amines and quaternary salt | Prone to overalkylation masterorganicchemistry.comlibretexts.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine | Generally provides better selectivity for mono-alkylation organic-chemistry.org |

| N-aminopyridinium salts | N-aryl-N-aminopyridinium salt, Alkyl Halide | Secondary Aryl-Alkyl Amine | Self-limiting alkylation avoids overalkylation nih.gov |

Condensation Reactions with Carbonyl Compounds for Imine and Heterocyclic Formation

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com

These imine intermediates can be valuable synthons for the construction of various heterocyclic systems. For example, through intramolecular cyclization or by reacting with other reagents, a wide range of nitrogen-containing heterocycles can be accessed. The stability of the initial hemiaminal intermediate can be influenced by the nature of the aromatic aldehyde used. mdpi.com

Diazotization and Subsequent Transformations for Aryl Diazonium Salt Chemistry and Ring Annulation

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–10 °C). libretexts.orgorganic-chemistry.org The resulting aryl diazonium salt is a highly versatile intermediate in organic synthesis. libretexts.org

The diazonium group (N₂⁺) is an excellent leaving group (as nitrogen gas, N₂), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com This allows for the introduction of a range of functional groups onto the aromatic ring that are often difficult to introduce by other means. Some key transformations of aryl diazonium salts include:

Sandmeyer Reactions: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.com

Schiemann Reaction: Replacement of the diazonium group with fluorine by treatment with fluoroboric acid (HBF₄) followed by heating. libretexts.org

Hydroxylation: Replacement of the diazonium group with a hydroxyl group by heating the diazonium salt in an acidic aqueous solution. masterorganicchemistry.com

Deamination: Reductive removal of the amino group by treating the diazonium salt with hypophosphorous acid (H₃PO₂). libretexts.org

These reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse array of polysubstituted benzene (B151609) derivatives. libretexts.org Furthermore, the diazonium salt can participate in ring annulation reactions, leading to the formation of fused heterocyclic systems.

Reactions at the Hydroxyl (Methanol) Group

The primary alcohol (methanol) group on the this compound molecule provides another site for chemical modification, primarily through esterification and etherification reactions.

Esterification and Etherification Reactions

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride. This reaction is typically catalyzed by an acid. Esterification is a fundamental transformation used to protect the hydroxyl group or to introduce an ester functionality, which can be a key feature in various target molecules.

Etherification, the formation of an ether linkage, can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This reaction allows for the introduction of a variety of alkyl or aryl groups to the benzylic oxygen.

Table 3: Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Esterification | Carboxylic Acid / Acyl Halide | Ester |

| Etherification | Alkyl Halide (with base) | Ether |

Selective Oxidation to Corresponding Carbonyls (Aldehydes or Carboxylic Acids)

The primary alcohol group of this compound can be selectively oxidized to yield either the corresponding aldehyde (3-amino-4-chlorobenzaldehyde) or the carboxylic acid (3-amino-4-chlorobenzoic acid). The choice of product depends critically on the oxidizing agent and the reaction conditions employed.

Oxidation to 3-amino-4-chlorobenzaldehyde (B8809457): The partial oxidation of a primary benzylic alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common approach involves the use of chromium-based reagents like Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), which are known for their selectivity in converting primary alcohols to aldehydes. Biocatalytic methods, using whole-cell catalysts, also present a green alternative for the selective oxidation of substituted benzyl (B1604629) alcohols. For instance, the oxidation of p-chlorotoluene, a related compound, can be selectively catalyzed to yield p-chlorobenzaldehyde. researchgate.net

Oxidation to 3-amino-4-chlorobenzoic acid: Stronger oxidizing agents are required for the complete oxidation of the alcohol function to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or nitric acid are effective for this transformation. The synthesis of 3-amino-4-chlorobenzoic acid often proceeds from the corresponding nitro-substituted precursor, such as 3-nitro-4-chlorobenzoic acid, which is then reduced. google.comgoogle.com However, direct oxidation of the hydroxymethyl group is a viable synthetic route. For example, liquid-phase selective oxidation using catalysts like Co/Mn/Br with molecular oxygen can convert substituted toluenes to their corresponding carboxylic acids. researchgate.net

Table 1: Reagents for Selective Oxidation

| Target Product | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Aldehyde | Chromium-based | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |

| Manganese-based | Manganese dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, Reflux | |

| Carboxylic Acid | Manganese-based | Potassium permanganate (KMnO₄) | Basic aqueous solution, Heat |

| Chromium-based | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |

Substitution Reactions for Functional Group Interconversion

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is transformed into another. fiveable.me For this compound, both the amino and the hydroxymethyl groups are prime candidates for such transformations, greatly expanding its synthetic potential.

Reactions of the Amino Group: The aromatic amino group can be readily converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows the introduction of groups such as -F, -Cl, -Br, -I, -CN, and -OH onto the aromatic ring. libretexts.org For example, reacting the diazonium salt with cuprous chloride or cuprous bromide can replace the original amino group with another halogen. orgsyn.orgprepchem.com

Reactions of the Hydroxymethyl Group: The benzylic alcohol can be converted into a better leaving group to facilitate nucleophilic substitution reactions. A common method is its conversion to a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). ub.edu These sulfonates are excellent leaving groups and can be readily displaced by nucleophiles. Alternatively, the alcohol can be directly converted to a benzyl halide. Thionyl chloride (SOCl₂) is used to produce the benzyl chloride, while phosphorus tribromide (PBr₃) yields the benzyl bromide. vanderbilt.edusinica.edu.tw These halides are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. ub.edu

Table 2: Key Functional Group Interconversions

| Starting Group | Reagent(s) | Intermediate/Product Group | Reaction Type |

|---|---|---|---|

| -NH₂ (Amino) | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ (Diazonium salt) | Diazotization |

| Diazonium salt + CuX (X=Cl, Br, CN) | -X (Halide, Cyano) | Sandmeyer Reaction | |

| -CH₂OH (Hydroxymethyl) | Tosyl chloride (TsCl), Pyridine | -CH₂OTs (Tosylat) | Esterification |

| SOCl₂ | -CH₂Cl (Chloride) | Nucleophilic Substitution | |

| PBr₃ | -CH₂Br (Bromide) | Nucleophilic Substitution |

Electrophilic and Nucleophilic Aromatic Substitutions on the Chlorophenyl Ring

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is subject to electrophilic attack, with the position of substitution being directed by the existing groups. The directing effects are as follows:

-NH₂ (Amino): A powerful activating group and ortho, para-director. libretexts.org

-Cl (Chloro): A deactivating group and ortho, para-director. pressbooks.pub

-CH₂OH (Hydroxymethyl): A weakly deactivating group and ortho, para-director.

The outcome of an EAS reaction is overwhelmingly controlled by the strongly activating amino group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. The available positions are C2, C6, and C4 (which is already substituted with chlorine). Substitution will preferentially occur at C6 and C2. Given the high reactivity conferred by the amino group, reactions like bromination can often proceed even without a Lewis acid catalyst and may lead to polysubstitution if not carefully controlled. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group (in this case, the chlorine atom) by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comnumberanalytics.com

In this compound, the ring possesses an electron-donating amino group and a weakly deactivating hydroxymethyl group, neither of which effectively stabilizes the SNAr intermediate. Consequently, the molecule is not highly reactive towards nucleophilic aromatic substitution under standard conditions. For SNAr to become a feasible pathway, the electronic nature of the ring would need to be altered. This could be achieved by converting the amino group into a potent EWG, such as a nitro group (via oxidation) or a diazonium group, which would significantly activate the ring for nucleophilic attack at the chlorine-bearing carbon.

Multi-Component Reactions (MCRs) Incorporating the this compound Moiety or its Analogs

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the atoms of all starting materials, are highly valued for their efficiency and atom economy. wikipedia.org The functional groups present in this compound and its immediate derivatives make it a suitable substrate for several important MCRs.

The aldehyde derivative, 3-amino-4-chlorobenzaldehyde , is a particularly versatile building block for MCRs. It can serve as the aldehyde component in a variety of named reactions:

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with notable biological activities.

Hantzsch Pyridine Synthesis: This reaction combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to construct 1,4-dihydropyridine (B1200194) derivatives. wikipedia.org

Gewald Reaction: A three-component reaction of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. wikipedia.org

Furthermore, the amino group of the parent molecule or its aldehyde analog can participate in isocyanide-based MCRs, which are among the most powerful tools in combinatorial chemistry. wikipedia.orgorganic-chemistry.org

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, yielding α-acyloxy carboxamides. nih.gov

The incorporation of the this compound framework into these MCRs allows for the rapid generation of complex molecular libraries with a conserved structural motif, which is a valuable strategy in medicinal chemistry and drug discovery. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 4 Chlorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of (3-Amino-4-chlorophenyl)methanol can be achieved.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The aromatic region typically displays a complex splitting pattern due to the trisubstituted benzene (B151609) ring. Protons on carbons bonded to electronegative atoms like oxygen or nitrogen are deshielded and appear at lower fields (higher ppm values). libretexts.org

The expected chemical shifts for the protons in this compound are as follows:

Aromatic Protons (Ar-H): These protons, attached to the benzene ring, are expected to resonate in the range of 6.5-8.0 ppm. libretexts.org The specific substitution pattern (1,2,4-trisubstituted) will lead to distinct multiplets for each aromatic proton.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet or a doublet, typically in the range of 4.5-5.0 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet between 2.5 and 5.0 ppm. libretexts.org

Amino Protons (-NH₂): The two protons of the amino group also show a variable chemical shift, generally appearing as a broad singlet.

For illustrative purposes, ¹H NMR data for the related compound 2-Aminobenzyl alcohol shows aromatic protons between 6.65-7.08 ppm and a methylene signal at 4.537 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 6.5 - 8.0 | Multiplets |

| -CH₂OH | ~4.5 - 5.0 | Singlet/Doublet |

| -OH | Variable (Broad) | Singlet |

| -NH₂ | Variable (Broad) | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

The predicted chemical shifts for the carbons in this compound are:

Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the typical downfield region for sp² hybridized carbons, generally between 110-150 ppm. The carbons directly attached to the electronegative chlorine and nitrogen atoms will have distinct chemical shifts.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the range of 60-65 ppm.

Substituted Aromatic Carbons: The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the amino group (C-NH₂) will have their chemical shifts influenced by the electron-withdrawing and electron-donating nature of these substituents, respectively.

As a reference, the ¹³C NMR spectrum of the related compound 2-Aminobenzyl alcohol shows aromatic carbons in the range of 115-145 ppm and a methylene carbon at approximately 63 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ar-C (unsubstituted) | ~115 - 130 |

| Ar-C-Cl | ~120 - 135 |

| Ar-C-NH₂ | ~140 - 150 |

| Ar-C-CH₂OH | ~135 - 145 |

| -CH₂OH | ~60 - 65 |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted aromatic compounds. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between the adjacent protons on the aromatic ring, helping to definitively assign their positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the methylene protons would show a correlation to the methylene carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups. libretexts.org

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for its key functional groups. nih.govnih.gov

Amino (-NH₂) Group: The N-H stretching vibrations of a primary amine typically appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. maricopa.edupressbooks.pub The N-H bending vibration is expected in the range of 1580-1650 cm⁻¹. uniroma1.it

Hydroxyl (-OH) Group: The O-H stretching vibration gives rise to a strong and broad absorption band, typically in the 3200-3600 cm⁻¹ region, due to intermolecular hydrogen bonding. maricopa.edu

Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹. vscht.cz Two sharp absorption bands around 1600 cm⁻¹ and 1430-1500 cm⁻¹ are characteristic of C=C stretching vibrations within the benzene ring. libretexts.orgpressbooks.pub

Halogen (C-Cl) Moiety: The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, usually between 750-850 cm⁻¹. uniroma1.it

Methylene (-CH₂) Group: The C-H stretching vibrations of the methylene group occur in the 2850-3000 cm⁻¹ range. uniroma1.it

Table 3: Characteristic IR/Raman Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methylene C-H | C-H Stretch | 2850 - 3000 | Medium |

| -NH₂ | N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C | C=C Stretch | ~1600 and 1430-1500 | Medium to Strong, Sharp |

| C-O | C-O Stretch | 1000 - 1250 | Strong |

| C-Cl | C-Cl Stretch | 750 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound is 157.6 g/mol . sigmaaldrich.com The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M]⁺.

Predicted fragmentation pathways for this compound upon electron ionization would likely involve:

Loss of a hydroxyl radical (•OH): Leading to a fragment ion at m/z 140.

Loss of the hydroxymethyl group (-CH₂OH): Resulting in a fragment ion corresponding to 3-amino-4-chlorobenzene.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the methylene group.

Further analysis by high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. acs.org Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which aids in structural confirmation. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique provides the exact mass of the parent ion, which can be used to calculate the molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS allows for the unambiguous confirmation of its elemental makeup (C₇H₈ClNO). The exact mass is a critical piece of data for compound identification and verification. The monoisotopic mass, which is the mass of the ion containing the most abundant isotopes of each element, is a key value derived from HRMS.

Data for this compound and its hydrochloride salt have been computed and are presented below. These values serve as a reference for experimental verification. nih.govuni.lu

| Compound | Molecular Formula | Nominal Mass (g/mol) | Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound | C₇H₈ClNO | 157.60 | 157.02943 |

| This compound hydrochloride | C₇H₉Cl₂NO | 194.06 | 193.0061193 |

Analysis of Fragmentation Pathways and Their Mechanistic Interpretation

In mass spectrometry, following ionization, molecules often break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is influenced by its functional groups: the primary alcohol, the primary amine, and the chloro-substituted aromatic ring.

The molecular ion ([M]⁺˙) of this compound is expected to undergo several key fragmentation reactions:

Alpha-Cleavage: This is a common pathway for both alcohols and amines. libretexts.org Cleavage of the C-C bond adjacent to the oxygen atom of the hydroxymethyl group (-CH₂OH) can occur. Similarly, alpha-cleavage next to the amino group can lead to the loss of specific fragments.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (18 Da) from the molecular ion, resulting in an [M-H₂O]⁺˙ ion. libretexts.org

Loss of Hydroxymethyl Radical: Fragmentation can involve the loss of the ∙CH₂OH radical (31 Da).

Mechanistically, these pathways are initiated by the radical cation formed during ionization. For instance, the lone pair of electrons on the oxygen or nitrogen atom is a likely site for initial electron loss. The resulting radical cation is unstable and fragments to form more stable carbocations and neutral radicals. libretexts.orgyoutube.com The relative abundance of the fragment ions depends on the stability of the resulting ions and neutral species.

Predicted Collision Cross Sections (CCS) and Applications in Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.commdpi.com The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. nih.govnih.gov CCS values are highly characteristic of a molecule's three-dimensional structure and can be used as an additional identifier alongside retention time and mass-to-charge ratio, enhancing the confidence of compound identification, especially in complex mixtures. rsc.orgmdpi.com

For this compound, CCS values can be predicted using computational models. These predicted values are invaluable for identifying the compound in untargeted analyses where an authentic standard is not available. The table below presents the predicted CCS values for various adducts of this compound, calculated using the CCSbase. uni.lu These predictions are crucial for applications in fields like metabolomics and environmental analysis, where IMS-MS is increasingly used to differentiate isomers and reduce false positives. researchgate.netacs.orgresearchgate.net

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.03671 | 128.7 |

| [M+Na]⁺ | 180.01865 | 138.4 |

| [M-H]⁻ | 156.02215 | 131.1 |

| [M+NH₄]⁺ | 175.06325 | 149.8 |

| [M+K]⁺ | 195.99259 | 134.1 |

| [M+H-H₂O]⁺ | 140.02669 | 124.7 |

| [M+HCOO]⁻ | 202.02763 | 148.5 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. libretexts.org

The structure of this compound contains a substituted benzene ring, which acts as a chromophore. The π-electron system of the aromatic ring gives rise to characteristic absorption bands due to π → π* electronic transitions. The presence of substituents—the amino (-NH₂), chloro (-Cl), and hydroxymethyl (-CH₂OH) groups—influences the energy of these transitions and thus the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

The amino group, being an auxochrome with a lone pair of electrons, typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary benzene absorption bands. The chloro and hydroxymethyl groups also modify the electronic distribution in the ring, further affecting the UV-Vis spectrum. Therefore, the UV-Vis spectrum of this compound is expected to show distinct absorption maxima characteristic of its specific substitution pattern, making it a useful tool for quantitative analysis and for monitoring reactions involving this chromophore.

X-ray Diffraction Analysis for Solid-State Structural Details

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This analysis provides definitive information about the molecular structure, including bond lengths, bond angles, and torsional angles.

Determination of Molecular Conformation and Stereochemistry

An X-ray diffraction study of a single crystal of this compound would unequivocally determine its solid-state molecular conformation. This includes the orientation of the hydroxymethyl and amino substituents relative to the plane of the benzene ring. For derivatives of this compound, X-ray crystallography is essential for establishing the absolute stereochemistry at any chiral centers. The precise atomic coordinates obtained from the analysis provide a definitive structural model, which is fundamental for understanding the molecule's physical and chemical properties.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Classical Hydrogen Bonding, Halogen Bonding, C-H...π interactions)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, several types of supramolecular interactions are expected to play a crucial role:

Classical Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. These groups are expected to form an extensive network of N-H···O, O-H···N, or O-H···O hydrogen bonds, which would be a dominant force in the crystal packing. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., the oxygen or nitrogen atoms) on adjacent molecules.

C-H···π Interactions: The aromatic ring can act as a π-electron donor, interacting with C-H bonds of neighboring molecules, further stabilizing the crystal structure. nih.gov

Analysis of the crystal structure, often aided by tools like Hirshfeld surface analysis, allows for the visualization and quantification of these various intermolecular contacts. nih.gov This provides a deep understanding of the supramolecular architecture and the forces that dictate the solid-state properties of the compound. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

The purity and isomeric composition of this compound are critical quality attributes, necessitating the development of robust and efficient analytical methods. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for these assessments. Furthermore, as derivatives of this compound may be chiral, chiral chromatography plays a vital role in their enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a reliable HPLC method for the purity assessment of this compound involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main component from any process-related impurities and degradation products. Due to its aromatic amine and alcohol functionalities, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method Development and Optimization Strategies:

The core of method development lies in the selection of an appropriate stationary phase, mobile phase composition, and detector. For aromatic amines and related compounds, C18 columns are widely used due to their hydrophobic nature, which provides good retention. nih.gov The optimization process typically involves:

Column Selection: Columns with different C18 modifications and particle sizes are evaluated. A standard analytical column, such as a 250 mm x 4.6 mm column with 5 µm particles, often serves as a starting point. researchgate.net

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is employed. The choice of organic modifier (typically acetonitrile (B52724) or methanol) and the buffer's pH are critical for achieving optimal separation. nih.govresearchgate.net For amine-containing compounds, adjusting the pH of the mobile phase can significantly impact retention and peak shape by controlling the ionization state of the amino group. rsc.org The use of ion-pairing reagents like 1-hexanesulfonic acid can also be explored to improve the retention and resolution of ionic analytes. researchgate.net

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good resolution in a reasonable timeframe, especially when dealing with samples containing impurities with a wide range of polarities. nih.gov

Detection: UV detection is commonly used for aromatic compounds like this compound, with the detection wavelength selected based on the compound's UV spectrum to maximize sensitivity. A photodiode array (PDA) detector is particularly useful as it can provide spectral information for peak identification and purity assessment. researchgate.net

Purity Assessment:

Once a suitable HPLC method is developed and validated, it can be used for the quantitative determination of the purity of this compound and for the identification and quantification of its impurities.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-6.9) nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol (B129727) nih.govresearchgate.net |

| Elution | Gradient nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25°C) researchgate.net |

| Detection | UV/PDA (e.g., 220 nm) researchgate.net |

| Injection Volume | 10-20 µL |

This table presents a generalized set of conditions and specific parameters would need to be optimized for the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

UHPLC has emerged as a powerful technique for the rapid analysis of pharmaceutical compounds and related substances. pharmtech.comnih.gov By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to significantly faster separations and improved resolution compared to conventional HPLC. researchgate.net

Advantages of UHPLC for this compound Analysis:

Speed: Analysis times can be dramatically reduced, often by a factor of 5 to 10, which increases sample throughput. pharmtech.com

Resolution: The higher efficiency of UHPLC columns provides better separation of closely eluting peaks, which is crucial for accurate purity determination.

Sensitivity: Sharper and narrower peaks obtained in UHPLC lead to increased peak heights and improved signal-to-noise ratios, resulting in lower limits of detection and quantification. chromatographyonline.comchromatographyonline.com

Reduced Solvent Consumption: The shorter run times and lower flow rates used in UHPLC significantly decrease the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique. nih.gov

The method development principles for UHPLC are similar to those for HPLC, but with consideration for the specific requirements of the UHPLC system, such as lower system dwell volume. researchgate.net Methods can often be transferred from HPLC to UHPLC, with appropriate adjustments to the gradient profile and flow rate to maintain the separation selectivity. americanpharmaceuticalreview.com

Table 2: Typical UHPLC Parameters for Rapid Analysis of Primary Aromatic Amines

| Parameter | Typical Conditions |

| Column | Sub-2 µm C18 or similar (e.g., 100 mm x 2.1 mm, 1.8 µm) chromatographyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid lcms.cz |

| Elution | Gradient lcms.cz |

| Flow Rate | 0.4 - 0.6 mL/min lcms.cz |

| Column Temperature | 30 - 40°C lcms.cz |

| Detection | UV/PDA or Mass Spectrometry (MS) chromatographyonline.comlcms.cz |

| Injection Volume | 1 - 5 µL |

This table provides a representative set of UHPLC conditions; specific parameters require optimization for this compound.

Chiral Chromatography for Enantiomeric Resolution of Chiral Derivatives

This compound itself is an achiral molecule. However, it can be used as a synthon to prepare chiral derivatives through reactions involving its amino or hydroxyl groups. When these derivatives are synthesized as racemates, their enantiomeric resolution is essential. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. researchgate.net

Indirect Chiral Separation via Derivatization:

One common strategy is the derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com For chiral derivatives of this compound, the amino or alcohol functional groups can be reacted with a suitable CDA.

Table 3: Examples of Chiral Derivatizing Agents for Amines and Alcohols

| Functional Group | Chiral Derivatizing Agent (CDA) |

| Amine | (S)-α-Methoxybenzyl isocyanate (MIB) nih.gov |

| o-Phthaldialdehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) nih.govnih.gov | |

| (R)-(-)-α-Methoxyphenylacetic acid scas.co.jp | |

| Alcohol | (S)-(+)-Mandelic acid nih.gov |

| Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) | |

| Chiral isocyanates |

Direct Chiral Separation using Chiral Stationary Phases (CSPs):

Direct enantiomeric separation on a chiral stationary phase (CSP) is often the preferred method as it avoids the need for derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with aromatic and polar functional groups. researchgate.netnih.govmdpi.comacs.org

The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. Screening a variety of polysaccharide-based CSPs with different mobile phases (normal-phase, polar organic, and reversed-phase) is a common strategy. researchgate.net

Table 4: Typical Conditions for Chiral HPLC Separation

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) researchgate.netmdpi.com |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol, Hexane/Ethanol mdpi.com |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water, Methanol/Water with additives (e.g., acids, bases, or buffers) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 10 - 40°C |

| Detection | UV/PDA or Circular Dichroism (CD) |

The choice of CSP and mobile phase is highly specific to the chiral derivative being analyzed.

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Chlorophenyl Methanol and Its Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the properties of molecules like (3-Amino-4-chlorophenyl)methanol. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting molecular characteristics. irjet.netnih.gov Ab initio methods, while more computationally intensive, can also be employed for higher accuracy.

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the potential energy of various conformations to find the global minimum on the potential energy surface. This process reveals the most likely shape of the molecule in its ground state.

Conformational analysis is crucial as the relative orientation of the amino (-NH2), chloro (-Cl), and methanol (B129727) (-CH2OH) substituents on the phenyl ring can significantly influence the molecule's properties. By systematically rotating the bonds, a conformational landscape can be mapped out, identifying all stable conformers and the energy barriers between them. For analogous molecules, studies have shown that the planarity of the molecule and intramolecular interactions, such as hydrogen bonding, play a significant role in determining the most stable conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenylmethanol Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |

| C-Cl | ~1.74 | - | - |

| C-N | ~1.40 | - | - |

| C-C (methanol) | ~1.51 | - | - |

| C-O | ~1.43 | - | - |

| O-H | ~0.96 | - | - |

| N-H | ~1.01 | - | - |

| C-C-N | - | ~120 | - |

| C-C-Cl | - | ~120 | - |

| C-C-C (methanol) | - | ~120 | - |

| C-O-H | - | ~109 | - |

| H-N-H | - | ~109 | - |

| Cl-C-C-N | - | - | Variable |

| N-C-C-C(methanol) | - | - | Variable |

Note: This table provides typical bond lengths, angles, and dihedral angles for a substituted phenylmethanol derivative based on computational studies of analogous compounds. The actual values for this compound would require a specific DFT calculation.

Prediction and Interpretation of Vibrational Spectra (FT-IR, Raman)

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the absorption peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculations not only predict the position of the vibrational bands but also their intensities, aiding in the interpretation of experimental data.

For this compound, key vibrational modes would include the stretching and bending of the O-H, N-H, C-Cl, and C-O bonds, as well as the vibrations of the aromatic ring. A comparison between the computed and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. In many computational studies of similar molecules, a scaling factor is applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. irjet.net

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in a Substituted Phenylmethanol Analog

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3600 |

| N-H | Symmetric Stretching | ~3400 |

| N-H | Asymmetric Stretching | ~3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methanol) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1260 |

| C-N | Stretching | 1250 - 1360 |

| C-Cl | Stretching | 600 - 800 |

Note: This table presents typical calculated vibrational frequencies. The exact values for this compound would be determined through specific DFT calculations.

Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps, Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack, respectively. The amino group is expected to contribute significantly to the HOMO, while the aromatic ring and the chloro substituent would influence the LUMO.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential. nih.gov

Table 3: Illustrative Electronic Properties of a Substituted Phenylmethanol Analog

| Property | Calculated Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Note: These values are representative of similar aromatic compounds and the actual values for this compound would be obtained from specific DFT calculations.

Chemical Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Electrophilicity Index, Fukui Functions)

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more detailed understanding of its chemical behavior.

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Softness is the reciprocal of hardness (S = 1/η). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) : This is the ability of a molecule to attract electrons, calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ) : This is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω) : This index measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

By calculating these descriptors for this compound, a detailed profile of its reactivity can be established, predicting how it will interact with other chemical species. nih.gov

Mechanistic Studies Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound and its analogs. By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways.

Elucidation of Reaction Pathways and Transition States

For a given reaction, computational methods can be used to model the reactants, products, and any intermediates that may form. A key aspect of these studies is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, in the synthesis of derivatives of this compound, computational modeling could be used to understand the step-by-step mechanism of the reaction, including the role of catalysts. By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed, providing a clear picture of the reaction mechanism. Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Calculation of Activation Energies and Reaction Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for calculating activation energies and exploring reaction kinetics. The activation energy, defined as the energy difference between the transition state and the initial state, is a critical parameter in determining the rate of a chemical reaction.

Theoretical studies on molecules analogous to this compound, such as substituted benzyl (B1604629) alcohols, have demonstrated the utility of these methods. For instance, the kinetics of the oxidation of benzyl alcohol and its derivatives have been investigated, revealing the influence of substituents on the reaction rate. A study on the oxidation of substituted benzyl alcohols by sodium N-chlorobenzenesulphonamide showed a reaction constant (ρ+) of –2.14, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge development in the transition state. rsc.org A mechanism involving the transfer of a hydride ion to the oxidant was proposed based on these findings. rsc.org

In a similar vein, DFT calculations have been employed to study the reaction mechanism between aminoguanidine (B1677879) and methylglyoxal. nih.gov These calculations identified intermediates, transition-state structures, and free-energy profiles for each step of the reaction. The study highlighted that the first dehydration step was rate-determining, with a calculated apparent activation energy of 12.65 kcal mol⁻¹. nih.gov The inclusion of explicit solvent molecules in the models was shown to be crucial for accurately describing proton transfer events via hydrogen-bond networks. nih.gov

For a hypothetical reaction involving this compound, such as its oxidation, a similar computational approach could be undertaken. The presence of the amino group (an electron-donating group) and the chloro group (an electron-withdrawing group) would have competing effects on the reaction kinetics, which could be quantitatively assessed through the calculation of activation energies.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction of this compound Analogs

| Reactant | Substituent Effects | Calculated Activation Energy (kcal/mol) |

| (3-Aminophenyl)methanol | Electron-donating (-NH2) | Value A |

| (4-Chlorophenyl)methanol | Electron-withdrawing (-Cl) | Value B |

| This compound | Competing -NH2 and -Cl effects | Value C |

| (3-Amino-4-fluorophenyl)methanol | Stronger electron-withdrawing (-F) vs. -Cl | Value D |

Note: The values in this table are illustrative and represent the type of data that would be generated from such a computational study.

Investigation of Intramolecular Charge Transfer and Non-Covalent Interactions

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules, particularly those with electron-donating and electron-withdrawing groups. This phenomenon can significantly influence the photophysical properties of a molecule. In compounds like this compound, the amino group can act as an electron donor and the chloro-substituted phenyl ring as an electron acceptor, potentially leading to ICT upon photoexcitation.

Computational studies on analogous systems, such as N-aryl-substituted trans-4-aminostilbenes, have shown that the formation of a twisted intramolecular charge transfer (TICT) state is highly dependent on the nature of the substituents. nih.govncu.edu.tw For example, methoxy-substituted derivatives favored the formation of a TICT state, while chloro-substituted ones did not. nih.govncu.edu.tw The twisting of specific C-N bonds was identified as the key structural change leading to the TICT state. nih.gov

Non-covalent interactions (NCIs) are dominant forces in supramolecular chemistry and are crucial for understanding the structure and function of molecular systems. libretexts.orgnih.gov These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, can be effectively studied using computational methods. libretexts.orgnih.gov The analysis of NCIs helps in understanding how molecules recognize and bind to each other. nih.govnih.gov For instance, in a study of a lactoferrin-chlorogenic acid complex, electrostatic interactions were identified as the main driving force for the spontaneous binding process. nih.gov

The Non-Covalent Interaction (NCI) index is a valuable computational tool that allows for the visualization of NCI regions in real space. nih.gov This method is based on the electron density and its reduced gradient, providing a qualitative map of covalent and non-covalent interactions.

Theoretical Characterization of Hydrogen Bonding and Halogen Bonding Networks

Hydrogen bonds and halogen bonds are specific and highly directional non-covalent interactions that play a critical role in determining the three-dimensional structure of molecules in the solid state and in solution.

Hydrogen Bonding: The this compound molecule contains both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms, and the chlorine atom to a lesser extent). nih.gov Computational studies, such as those using DFT, can predict the geometry and strength of these intramolecular and intermolecular hydrogen bonds. For example, a study on 3-amino-propene thial and its analogs investigated the effect of various substituents on the strength of intramolecular hydrogen bonds. chemrevlett.com The study found that electron-donating groups generally strengthen the hydrogen bond, while electron-withdrawing groups weaken it. chemrevlett.com The formation of these bonds leads to predictable changes in bond lengths, such as the elongation of the N-H bond and the shortening of the H∙∙∙S distance in the studied system. chemrevlett.com

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species (a Lewis acid). Theoretical studies are essential for characterizing these interactions. In the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxamide, a short and linear N···Cl contact was identified and classified as a halogen bond. nih.gov Computational approaches can be used to analyze the molecular electrostatic potential (MEP) surface to identify regions of positive potential (σ-holes) on the halogen atom, which are indicative of its ability to form halogen bonds. researchgate.net

A combined theoretical and experimental study on the 5-HT7 receptor identified "hot spots" for halogen bonding, demonstrating that these interactions can significantly enhance binding affinity. nih.gov

Applications of 3 Amino 4 Chlorophenyl Methanol in the Synthesis of Advanced Organic Structures

Design and Preparation of Novel Heterocyclic Systems

The unique arrangement of functional groups in (3-Amino-4-chlorophenyl)methanol makes it a suitable building block for a range of novel heterocyclic systems. The presence of the nucleophilic amino group and the versatile hydroxymethyl group, which can be readily oxidized to an aldehyde or a carboxylic acid, provides multiple pathways for ring formation.

Formation of Quinazoline (B50416) and Quinazolinone Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are a class of bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. These scaffolds are of significant interest due to their wide range of pharmacological activities. sharif.edumdpi.com A classic method for their synthesis is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide at high temperatures. wikipedia.orgdrugfuture.comnih.gov

The synthesis of quinazolinones from this compound requires a two-step initial transformation. First, the methanol (B129727) group is oxidized to a carboxylic acid, yielding 3-amino-4-chlorobenzoic acid. This transformation can be achieved using various oxidizing agents. This product is a substituted anthranilic acid. In the subsequent Niementowski reaction, this acid is heated with a suitable amide, such as formamide, to produce the corresponding 7-chloro-quinazolin-4(3H)-one derivative. bio-conferences.org

An alternative route involves converting the 3-amino-4-chlorobenzoic acid into 2-amino-4-chlorobenzamide. This intermediate can then be reacted with orthoesters in the presence of an acid catalyst to furnish 2-substituted-7-chloroquinazolin-4(3H)-ones. nih.gov Microwave-assisted methods have been shown to significantly reduce reaction times and improve yields for these types of cyclizations.

Table 2: Synthesis of Quinazolinone Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Method | Product |

|---|---|---|---|---|

| 3-Amino-4-chlorobenzoic acid | Formamide | - | Niementowski Synthesis | 7-Chloroquinazolin-4(3H)-one |

| 2-Amino-4-chlorobenzamide | Triethyl orthoformate | Acetic Acid | Acid-catalyzed condensation | 7-Chloroquinazolin-4(3H)-one |

Construction of Chromene and Benzochromene Scaffolds

Chromenes (benzopyrans) and their annulated analogues like benzochromenes are heterocyclic compounds that feature prominently in a variety of natural products and biologically active molecules. wikipedia.org A common and efficient method for synthesizing 2-amino-4H-chromenes is a one-pot, three-component reaction involving an aldehyde, malononitrile, and an activated phenol (B47542) or naphthol. chemmethod.comjmchemsci.com

To employ this compound in this synthesis, it is first oxidized to 3-amino-4-chlorobenzaldehyde (B8809457). nih.gov This aldehyde then serves as one of the key components in the multicomponent reaction. For instance, reacting 3-amino-4-chlorobenzaldehyde, malononitrile, and a naphthol derivative (like 2-naphthol) in the presence of a basic catalyst such as piperidine (B6355638) or a reusable catalyst like L-proline, yields the corresponding 2-amino-3-carbonitrile-4-aryl-4H-benzo[h]chromene. chemmethod.comjmchemsci.com

Table 3: Three-Component Synthesis of Benzochromene Derivatives

| Aldehyde | Active Methylene (B1212753) Compound | Phenolic Component | Catalyst | Product |

|---|---|---|---|---|

| 3-Amino-4-chlorobenzaldehyde | Malononitrile | 2-Naphthol | Piperidine | 2-Amino-4-(3-amino-4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile |

| 3-Amino-4-chlorobenzaldehyde | Malononitrile | Resorcinol | L-Proline | 2-Amino-4-(3-amino-4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile jmchemsci.com |

This strategy provides a straightforward and atom-economical route to highly functionalized chromene and benzochromene scaffolds.

Pathways to Oxindole (B195798) and Pyrido-Oxindole Systems

Oxindoles (2-indolinones) are a privileged heterocyclic motif found in numerous natural alkaloids and synthetic compounds with significant biological properties. The synthesis of oxindoles typically involves the cyclization of substituted anilines, such as derivatives of 2-nitrophenylacetic acid or 2-aminophenylacetic acid.

A synthetic pathway from this compound to an oxindole system is not straightforward and appears to be not well-documented in readily available chemical literature. A plausible, albeit multi-step, hypothetical route would first involve the conversion of this compound to 3-amino-4-chlorophenylacetic acid. One potential method to achieve this is through the corresponding benzyl (B1604629) chloride, followed by cyanation and hydrolysis. The resulting 3-amino-4-chlorophenylacetic acid could then potentially undergo intramolecular amide bond formation to yield the 6-chloro-7-aminooxindole core. However, direct synthetic precedents for this specific transformation starting from the title compound are not commonly reported. Similarly, the construction of the more complex pyrido-oxindole systems, which involves fusing a pyridine (B92270) ring to the oxindole core, from this starting material is not described in the surveyed literature.

Synthesis of Thiazole (B1198619) and Thiazolidinone Derivatives

Thiazole and its partially saturated analog, thiazolidinone, are five-membered sulfur- and nitrogen-containing heterocycles that are core components of many pharmaceutical agents. The Hantzsch thiazole synthesis is a classical method for preparing thiazoles, involving the condensation of an α-haloketone with a thioamide or thiourea (B124793). organic-chemistry.orgrsc.org

To access thiazoles from this compound, a multi-step conversion to a suitable α-haloketone is necessary. This would involve Friedel-Crafts acylation of a protected derivative of the starting material, followed by α-halogenation. A more direct approach involves converting the amino group of a precursor into a thiourea. For example, reacting 3-amino-4-chlorobenzaldehyde (derived from the oxidation of the title compound) with thiosemicarbazide (B42300) would yield a thiosemicarbazone. This intermediate can then be cyclized with an α-halo ester, such as ethyl chloroacetate, to form a 2-imino-thiazolidinone derivative.

Alternatively, the synthesis of 4-thiazolidinones can be achieved via a one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov In this scheme, the amino group of this compound would serve as the amine component, reacting with an aldehyde and thioglycolic acid to form the thiazolidinone ring. The methanol group might require protection depending on the reaction conditions.

Table 4: Synthesis of Thiazolidinone Derivatives

| Aldehyde | Amine | Thiol | Method | Product |

|---|---|---|---|---|

| Benzaldehyde | This compound | Thioglycolic acid | One-pot condensation | 3-(4-Chloro-3-(hydroxymethyl)phenyl)-2-phenylthiazolidin-4-one |

Formation of Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-ones are an important class of six-membered nitrogen-containing heterocycles that are key structural motifs in various biologically active compounds. Numerous synthetic methods exist for their preparation, often involving the cyclization of open-chain precursors like β-enamino esters or 1,5-dicarbonyl compounds with an appropriate nitrogen source.

The synthesis of pyridin-2(1H)-one derivatives starting directly from this compound is not a commonly reported transformation in the chemical literature. The construction of the pyridinone ring would require significant manipulation of the starting material to build a suitable acyclic precursor for cyclization. For example, a potential pathway might involve converting the starting material into a derivative of 3-amino-4-chlorocinnamic acid, which could then undergo cyclization. However, established and efficient routes for this specific synthetic sequence are not readily found in surveyed scientific databases.

Synthesis of Triazole and Oxadiazole Rings

The synthesis of nitrogen- and oxygen-containing heterocycles, such as triazoles and oxadiazoles, is of significant interest due to their prevalence in pharmacologically active compounds. While direct, detailed examples of the synthesis of triazole and oxadiazole rings starting specifically from this compound are not extensively documented in publicly available literature, the general synthetic strategies for these heterocycles provide a clear indication of its potential utility.

The formation of 1,2,4-triazole (B32235) rings often involves the cyclization of thiosemicarbazide intermediates. raco.cat In a typical pathway, an acid hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized. The amino group of this compound could be transformed into a hydrazine (B178648) derivative, which would then be a key intermediate for triazole synthesis. nih.govresearchgate.net

Similarly, 1,3,4-oxadiazole (B1194373) derivatives are commonly synthesized from acid hydrazides. ijper.orgnih.gov These can be prepared by reacting a carboxylic acid derivative with hydrazine. nih.gov The hydroxymethyl group of this compound could be oxidized to a carboxylic acid, which would then serve as a precursor for the corresponding acid hydrazide, and subsequently the oxadiazole ring. Various reagents, including phosphorus oxychloride and thionyl chloride, are often employed for the cyclodehydration step. ijper.org

Table 1: General Synthetic Routes to Triazoles and Oxadiazoles

| Heterocycle | Common Precursors | Key Reaction Steps | Potential Role of this compound |

| 1,2,4-Triazole | Acid hydrazides, Isothiocyanates, Thiosemicarbazides | Formation of thiosemicarbazide, Cyclization | Conversion of the amino group to a hydrazine, followed by reaction and cyclization. |

| 1,3,4-Oxadiazole | Acid hydrazides, Carboxylic acids | Formation of diacylhydrazines, Cyclodehydration | Oxidation of the hydroxymethyl group to a carboxylic acid, conversion to an acid hydrazide, and subsequent cyclization. |

Development of Chemical Scaffolds for Structure-Reactivity Relationship Studies

The development of novel chemical scaffolds is crucial for conducting structure-activity relationship (SAR) studies, which are fundamental to drug discovery and the understanding of chemical reactivity. The unique trifunctional nature of this compound makes it an attractive starting point for creating libraries of related compounds to probe these relationships.

By systematically modifying the amino, chloro, and hydroxymethyl groups, a diverse set of molecules can be generated. For instance, the amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents. nih.gov The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester. The chlorine atom can also be substituted under specific conditions, although this is generally less straightforward. This systematic modification allows for the exploration of how changes in stereochemistry, electronics, and steric bulk at different positions on the scaffold influence biological activity or chemical reactivity.

Synthesis of Polyfunctionalized Aromatic and Aliphatic Derivatives

The presence of three distinct functional groups on the aromatic ring of this compound allows for its use in the synthesis of a wide array of polyfunctionalized aromatic and aliphatic derivatives. The reactivity of each functional group can be selectively controlled through the choice of reagents and reaction conditions, enabling the stepwise construction of complex molecules.

For example, the amino group can be protected while the hydroxymethyl group is oxidized to an aldehyde. This aldehyde can then undergo a variety of reactions, such as Wittig or aldol (B89426) reactions, to build up a more complex side chain. Subsequent deprotection of the amino group allows for further functionalization at that position. This selective manipulation of functional groups is a key strategy in multi-step organic synthesis.

Role in Multi-Step Organic Synthesis Pathways and Total Synthesis Approaches

While specific examples of the total synthesis of complex natural products using this compound as a starting material are not readily found in the literature, its utility as a building block in multi-step synthesis is evident from its chemical structure. libretexts.org Multi-step synthesis often relies on the use of readily available, functionalized starting materials that can be elaborated into more complex targets. youtube.com

A patent describes the synthesis of this compound itself from (4-chloro-3-nitrophenyl)methanol, highlighting its accessibility as a synthetic intermediate. google.com The presence of multiple reactive sites allows for the application of a variety of synthetic transformations, making it a valuable component in a synthetic chemist's toolbox for constructing complex molecular architectures.

Advanced Reaction Mechanisms and Kinetic Studies Involving 3 Amino 4 Chlorophenyl Methanol

Exploration of Nucleophilic Addition-Elimination Pathways in Aromatic and Carbonyl Systems

The structure of (3-Amino-4-chlorophenyl)methanol allows for its participation in nucleophilic addition-elimination reactions at two key sites: the aromatic ring and the carbonyl group of its derivatives.

The aromatic ring of this compound itself is not highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of the electron-donating amino group. However, derivatization of the amino or hydroxymethyl group into strongly electron-withdrawing moieties can facilitate such reactions. The mechanism for SNAr reactions typically proceeds via a two-step addition-elimination pathway. chemistrysteps.comyoutube.comjove.com In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing this intermediate. youtube.comjove.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring. chemistrysteps.com

The hydroxymethyl group of this compound can be oxidized to a carbonyl group, forming 3-amino-4-chlorobenzaldehyde (B8809457) or 3-amino-4-chlorobenzoic acid. These carbonyl derivatives are susceptible to nucleophilic addition-elimination reactions, also known as nucleophilic acyl substitution. chemistrysteps.comle.ac.uk This reaction also proceeds through a two-step mechanism. The first step involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. le.ac.ukmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the carbon-oxygen double bond is reformed. masterorganicchemistry.com

Kinetic studies on analogous systems, such as the aminolysis of substituted phenyl carbonates, provide valuable insights into the factors governing these reactions. The reactivity is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.

Table 1: Kinetic Data for the Aminolysis of Substituted Phenyl 4-Nitrophenyl Carbonates

| Substrate | Nucleophile | k (M⁻¹s⁻¹) | βnuc |

| 4-chlorophenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | Varies | 0.9 (low pKₐ), 0.2 (high pKₐ) |

| 4-methylphenyl 4-nitrophenyl carbonate | Quinuclidines | Varies | 0.88 |

| 3-chlorophenyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | Varies | 0.20 |

Catalysis in Transformations of this compound (e.g., Acid, Base, Metal Catalysis)

Catalysis plays a pivotal role in controlling the rate and selectivity of reactions involving this compound.

Acid Catalysis: In acidic conditions, the amino group of this compound can be protonated, forming an ammonium (B1175870) salt. This deactivates the ring towards electrophilic substitution but can be advantageous in other transformations. For reactions involving the hydroxyl group, acid catalysis can facilitate its departure as a water molecule, a good leaving group, promoting reactions like etherification or esterification. In the context of nucleophilic acyl substitution of derivatives, acid catalysis can activate the carbonyl group by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Base Catalysis: Base catalysis is often employed in reactions where the nucleophilicity of a reactant needs to be enhanced. For instance, a base can deprotonate the amino group or the hydroxyl group, increasing their nucleophilic character. In reactions involving the formation of derivatives from the carbonyl counterparts of this compound, a base can deprotonate the nucleophile, thereby increasing its reactivity. pearson.com

Metal Catalysis: Transition metal catalysis offers a powerful toolkit for a wide array of transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to modify the aromatic ring of this compound by replacing the chlorine atom with various substituents. The amino group can also direct ortho-metalation, enabling functionalization at the C-2 or C-6 positions. Furthermore, metal catalysts are instrumental in hydrogenation and oxidation reactions. For example, the oxidation of the hydroxymethyl group to an aldehyde can be achieved using selective metal-based oxidizing agents. nih.gov Recent research on 2-aminobenzyl alcohols highlights the use of iridium and iron catalysts in various annulation and coupling reactions. researchgate.net

Table 2: Examples of Catalysis in Reactions of Aminobenzyl Alcohol Derivatives

| Reaction Type | Catalyst Type | Example Reaction | Reference |

| Oxidation | Metal-based | Selective oxidation of aminobenzyl alcohols to aldehydes | nih.gov |

| Annulation | Iridium | Synthesis of 3-oxoquinoline derivatives | researchgate.net |